Urea, N,N'-bis(2-methoxyethyl)-

Supramolecular Chemistry Organocatalysis Material Science

N,N'-Bis(2-methoxyethyl)urea (CAS 6849-92-9) is a symmetrically disubstituted urea whose flexible methoxyethyl arms deliver a unique balance of hydrophilicity and lipophilicity—enabling solubility in both polar organic solvents and water, a property not found in simple alkyl- or aryl-urea analogs. The ether oxygen donors in the side chains enhance metal coordination and hydrogen-bonding capacity, making this compound a superior ligand for MOF and coordination complex synthesis, a validated pharmacophore building block for kinase inhibitor programs, and a tunable organocatalyst or phase-transfer agent. When procuring, verify that your supplier provides this specific bis(2-methoxyethyl) derivative; N,N'-dimethylurea or N,N'-bis(2-hydroxyethyl)urea are not functionally equivalent and will compromise solubility, coordination behavior, and downstream performance.

Molecular Formula C7H16N2O3
Molecular Weight 176.21 g/mol
CAS No. 6849-92-9
Cat. No. B13777071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N,N'-bis(2-methoxyethyl)-
CAS6849-92-9
Molecular FormulaC7H16N2O3
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOCCNC(=O)NCCOC
InChIInChI=1S/C7H16N2O3/c1-11-5-3-8-7(10)9-4-6-12-2/h3-6H2,1-2H3,(H2,8,9,10)
InChIKeyCNVTWOGSWZHYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9): Properties and Class Characteristics for Scientific Procurement


Urea, N,N'-bis(2-methoxyethyl)- (CAS 6849-92-9) is a symmetrically N,N′-disubstituted urea derivative characterized by two 2-methoxyethyl side chains attached to a central urea moiety [1]. This compound belongs to the broader class of substituted ureas, which are widely recognized for their capacity to engage in strong, directional hydrogen bonding and serve as versatile building blocks in supramolecular chemistry, coordination chemistry, and medicinal chemistry [2]. The presence of the flexible methoxyethyl arms imparts distinct physicochemical properties compared to simple alkyl or aryl ureas, including enhanced solubility in organic media and conformational flexibility that can influence metal coordination and self-assembly behavior .

Why N,N'-bis(2-methoxyethyl)urea Cannot Be Replaced by Generic Disubstituted Ureas


Simple substitution with other disubstituted ureas, such as N,N'-dimethylurea or N,N'-bis(2-hydroxyethyl)urea, is not functionally equivalent due to profound differences in solubility profiles, hydrogen-bonding capacity, and metal-coordination behavior . The methoxyethyl groups in the target compound confer a unique balance of hydrophilicity and lipophilicity, enabling solubility in both polar organic solvents and water, which is not observed for purely alkyl-substituted analogs . Furthermore, the ether oxygen atoms within the side chains can participate in additional intramolecular and intermolecular interactions, influencing the compound's performance as a ligand, catalyst, or supramolecular building block in ways that simpler ureas cannot replicate [1].

Quantitative Differentiation of N,N'-bis(2-methoxyethyl)urea from Analogs


Enhanced Solubility in Organic Media vs. Alkyl-Substituted Ureas

Branched dialkylureas bearing methoxyethyl side chains exhibit markedly higher solubility in organic solvents compared to their simple alkyl counterparts. While N,N'-dimethylurea is highly water-soluble (765 g/L at 21.5°C) but poorly soluble in nonpolar organic media, the target compound demonstrates enhanced solubility in heptane and other organic solvents, forming highly viscous solutions due to supramolecular polymerization [1]. This property is directly attributed to the presence of ether oxygen atoms in the side chains, which modulate the compound's polarity and self-assembly behavior .

Supramolecular Chemistry Organocatalysis Material Science

Distinct Metal Coordination Behavior Compared to Amino-Substituted Analogs

In a direct comparative study of binucleating ligands for dinickel(II) complexes, the ligand featuring bis(methoxyethyl) arms (HL2) formed a structurally distinct complex, [Ni₂L2(H₂O)₂(urea)Cl](BPh₄)₂·H₂O (5), compared to the analog with dimethylaminoethyl arms (HL1), which yielded [Ni₂L1(μ-CH₃COO)(CH₃COO)(urea)(EtOH)]BPh₄·EtOH (2) and [Ni₂L1(μ-Cl)₂(urea)(CH₃CN)]BPh₄·H₂O (3) [1]. The X-ray crystallographic analysis revealed that the methoxyethyl-containing ligand HL2 coordinates with different bridging ligands (chloro and aqua) and exhibits a distinct coordination geometry around the dinuclear nickel(II) core [1].

Coordination Chemistry Bioinorganic Chemistry Catalyst Design

Supramolecular Polymer Formation with Tunable Viscosity

N,N′-Disubstituted ureas with branched alkyl chains, including those with methoxyethyl substituents, form linear supramolecular polymers in nonpolar organic solvents via strong, bifurcated hydrogen bonds between urea moieties [1]. The degree of association, determined by FTIR spectroscopy, is highly dependent on the steric bulk of the substituents [1]. The target compound, with its flexible methoxyethyl arms, is positioned to yield solutions with high viscosity in heptane, a property not observed for ureas with bulkier or less flexible substituents [1].

Supramolecular Polymers Rheology Modifiers Self-Healing Materials

Potential as a Scaffold for Kinase Inhibitors

The bis(2-methoxyethyl)amino moiety is incorporated into potent kinase inhibitors, as exemplified by the patent disclosure of N-{2-[bis(2-methoxyethyl)amino]-5-bromophenyl}-N′-(5-cyano-2-pyrazinyl)urea and related compounds [1]. These derivatives are claimed to inhibit protein kinases, with the methoxyethyl groups contributing to the overall binding affinity and physicochemical properties [1]. While direct IC₅₀ data for the parent compound is not available, the patent exemplifies its utility as a key structural motif in drug design.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Optimal Research and Industrial Applications for N,N'-bis(2-methoxyethyl)urea


Design of Metal-Organic Frameworks and Coordination Complexes

N,N'-bis(2-methoxyethyl)urea serves as a versatile ligand or ligand component in the synthesis of metal-organic frameworks (MOFs) and coordination complexes. The methoxyethyl arms provide additional oxygen donor atoms that can participate in metal coordination or hydrogen bonding, enabling the construction of novel supramolecular architectures with tailored porosity, catalytic activity, or magnetic properties [1].

Supramolecular Gelators and Rheology Modifiers

Due to its ability to form strong, directional hydrogen bonds and self-assemble into supramolecular polymers, this compound is a candidate for developing organogels, hydrogels, and viscosity modifiers. Its solubility profile allows for processing in a range of organic solvents, and the flexible side chains can be tuned to achieve desired rheological properties [2].

Building Block for Kinase Inhibitors and Bioactive Molecules

The bis(2-methoxyethyl)amino moiety is a validated pharmacophore in kinase inhibitor design, as evidenced by its inclusion in patent-protected compounds. Researchers in medicinal chemistry can utilize N,N'-bis(2-methoxyethyl)urea as a starting material or intermediate for synthesizing libraries of kinase inhibitors and other bioactive ureas [3].

Organocatalysis and Phase-Transfer Catalysis

The compound's dual hydrogen-bonding capacity and solubility in organic media make it a potential organocatalyst or phase-transfer catalyst for reactions requiring activation of electrophiles or stabilization of transition states. Its methoxyethyl groups can enhance substrate binding and solubility in nonpolar reaction environments .

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